molecular formula C10H9NO3S B143178 5-Amino-2-naphthalenesulfonic acid CAS No. 119-79-9

5-Amino-2-naphthalenesulfonic acid

Cat. No.: B143178
CAS No.: 119-79-9
M. Wt: 223.25 g/mol
InChI Key: UWPJYQYRSWYIGZ-UHFFFAOYSA-N
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Description

5-Aminonaphthalene-2-sulfonic acid is an organic compound belonging to the class of aminonaphthalenesulfonic acids. It is derived from naphthalene, a bicyclic aromatic hydrocarbon, by substituting an amino group and a sulfonic acid group at specific positions on the naphthalene ring. This compound is a colorless solid and is primarily used as a precursor in the synthesis of dyes .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Aminonaphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Aminonaphthalene-2-sulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminonaphthalene-2-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo oxidative polymerization to form electrically conducting polymers sets it apart from other similar compounds .

Properties

IUPAC Name

5-azaniumylnaphthalene-2-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,11H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPJYQYRSWYIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119-79-9
Record name 5-Amino-2-naphthalenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 5-Amino-2-naphthalenesulfonic acid?

A1: this compound, also known as 1,6-Cleve's acid, exists as a zwitterion in its crystalline form. This means the molecule carries both a positive and negative charge. [] Its molecular formula is C10H9NO3S.

Q2: How is this compound used in material science?

A2: this compound is a valuable building block for synthesizing conducting polymers. It can be polymerized alone or copolymerized with other monomers like aniline. These polymers find applications in various fields like supercapacitors due to their charge storage capabilities. [, , , ] For example, electrodes made from poly(this compound-co-o-aminophenol) demonstrated promising performance in flexible supercapacitors. []

Q3: Are there any studies on the morphology of polymers derived from this compound?

A3: Yes, research indicates that the morphology of poly(aniline-co-aminonaphthalene sulfonic acid) (PANI-ANSA) is influenced by the molar ratio of aniline to this compound during synthesis. Higher ratios favor the formation of nanotubes, while lower ratios lead to a granular morphology. []

Q4: What are the advantages of incorporating this compound into conducting polymers like polyaniline?

A4: Incorporating this compound into polyaniline results in self-doping, enhancing the polymer's solubility in basic solutions and increasing its electrical conductivity compared to pristine polyaniline. [] Additionally, the presence of covalently bound SO3H groups improves the thermal stability of the copolymer. []

Q5: Can this compound be used to create composites?

A5: Yes, this compound has been used in the synthesis of electrically conductive and ferromagnetic composites. For example, nanocomposites of iron oxide (Fe3O4) with sulfonated polyaniline, specifically poly(aniline-co-aminonaphthalenesulfonic acid) [SPAN(ANSA)], were successfully synthesized. []

Q6: What are the properties of these iron oxide-based nanocomposites?

A6: These nanocomposites exhibit enhanced properties compared to pristine polymers. This includes higher crystallinity, improved thermal stability, and increased electrical conductivity. They also show ferromagnetic behavior at room temperature. []

Q7: How is this compound metabolized by bacteria?

A7: Certain bacterial strains can metabolize this compound, converting it into 5-hydroxyquinoline-2-carboxylate (5H2QC) via a spontaneous cyclization reaction. This process can limit the oxidation of this compound by hindering NADH regeneration. []

Q8: Are there any analytical methods used to study this compound and its derivatives?

A8: Various analytical techniques are employed to characterize this compound and its derivatives. These include:

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation. [] FTIR spectroscopy provides insights into the structure of composites. [] UV-Visible spectroscopy is used to characterize polymers. []
  • Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to study the morphology and size of nanoparticles in composites. []
  • Electrochemical techniques: Electrochemical quartz-crystal microbalance is used to investigate the electropolymerization process. [] Cyclic voltammetry is used to characterize the electrochemical behavior of the polymer. [, ]
  • Other Techniques: X-Ray Diffraction (XRD) is used to analyze the crystal structure of materials. [] Thermogravimetric analysis (TGA) is used to study the thermal stability of polymers and composites. []

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